N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine
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Overview
Description
N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a benzoyl group attached to an aminomethyl group, which is further linked to a tripeptide chain composed of L-alanine and glycine residues.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine typically involves a multi-step process. The initial step involves the preparation of the benzoyl group with an aminomethyl substituent. This can be achieved through the reaction of 4-aminomethylbenzoic acid with suitable reagents to form the desired benzoyl derivative. Subsequently, this intermediate is coupled with a tripeptide chain consisting of L-alanine and glycine residues using peptide coupling reagents such as carbodiimides or other activating agents .
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that allow for the sequential addition of amino acids to form the desired peptide chain. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or other oxidation products.
Reduction: Reduction reactions can target the benzoyl group or the peptide backbone, leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group may yield imines, while reduction of the benzoyl group can produce alcohol derivatives .
Scientific Research Applications
N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and modification reactions.
Biology: The compound is employed in studies related to protein-protein interactions and enzyme-substrate specificity.
Medicine: Research into its potential therapeutic applications includes exploring its role as a drug delivery vehicle or as a scaffold for designing bioactive peptides.
Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials and industrial catalysts
Mechanism of Action
The mechanism of action of N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the peptide backbone provides structural stability and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-amino-, methyl ester: This compound shares the benzoyl group with an amino substituent but lacks the peptide chain.
Benzamides: These compounds have a benzoyl group attached to an amide, similar to the structure of N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine
Uniqueness
This compound is unique due to its combination of a benzoyl group with an aminomethyl substituent and a tripeptide chain. This structure provides a versatile platform for studying peptide chemistry and developing new bioactive compounds .
Biological Activity
N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, synthesis, and relevant case studies, while providing a comprehensive overview based on diverse sources.
Chemical Structure and Synthesis
This compound is a derivative of amino acids and benzoyl groups, which may influence its biological properties. The synthesis typically involves the coupling of an amino acid with a benzoyl derivative, often using standard peptide coupling techniques.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of related compounds. For instance, N-benzoyl amino acids have demonstrated antifungal activity against various pathogens such as Fusarium temperatum and Aspergillus fumigatus . The structure-activity relationship (SAR) indicates that modifications in the benzoyl group can enhance antifungal potency.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer effects. A study on aminomethyl derivatives showed significant tumor weight reduction in mice models, suggesting that these compounds may induce apoptosis rather than relying solely on antioxidant mechanisms . The mechanism of action appears to involve the modulation of reactive oxygen species (ROS) levels and subsequent cellular responses.
Case Studies and Experimental Findings
- In Vivo Studies : In experiments involving fibrosarcoma in mice, the aminomethyl compounds exhibited notable efficacy in reducing tumor size. Compounds with higher lipophilicity were generally more effective, indicating that their ability to penetrate cell membranes plays a crucial role in their activity .
- Enzyme Inhibition : Related compounds have been evaluated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Some derivatives showed IC50 values lower than those of established drugs like rivastigmine, highlighting their potential as dual inhibitors .
Research Findings Summary Table
Compound | Biological Activity | IC50/EC50 Values | Mechanism |
---|---|---|---|
N-[4-(Aminomethyl)benzoyl]-L-alanylglycine | Antimicrobial | Not specified | Membrane penetration |
N-benzoyl amino acids | Antifungal | Varied | Disruption of fungal cell wall |
Aminomethyl derivatives | Anticancer | Tumor weight reduction | Induction of apoptosis |
Dual inhibitors | AChE/BuChE inhibition | AChE: 27-106 µM | Competitive inhibition |
Properties
CAS No. |
920281-86-3 |
---|---|
Molecular Formula |
C16H22N4O5 |
Molecular Weight |
350.37 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[4-(aminomethyl)benzoyl]amino]propanoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H22N4O5/c1-9(14(23)18-8-13(21)22)19-15(24)10(2)20-16(25)12-5-3-11(7-17)4-6-12/h3-6,9-10H,7-8,17H2,1-2H3,(H,18,23)(H,19,24)(H,20,25)(H,21,22)/t9-,10-/m0/s1 |
InChI Key |
FJITVGDGUXOGCK-UWVGGRQHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)C1=CC=C(C=C1)CN |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C1=CC=C(C=C1)CN |
Origin of Product |
United States |
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